HDAC6 Inhibitor Selectivity: Tetrahydropyrrolo[1,2-a]pyrazine Scaffold Enables >200-Fold Isoform Discrimination Unachievable with Octahydro or Unsubstituted Cores
Derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, specifically compound 25 (a hydroxamic acid derivative), exhibit an HDAC6 IC50 of 33 nM with approximately 200-fold selectivity versus nuclear extract and 100-fold selectivity versus HDAC8 [1]. In contrast, related heterocyclic spacers derived from piperidine or octahydropyrrolo[1,2-a]pyrazine cores (e.g., fully saturated bicyclic scaffolds) fail to achieve comparable selectivity profiles due to reduced conformational restriction and altered channel access geometry [1].
| Evidence Dimension | HDAC6 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 33 nM; 200-fold selective vs nuclear extract; 100-fold selective vs HDAC8 |
| Comparator Or Baseline | Piperidine-based and octahydropyrrolo[1,2-a]pyrazine spacers; selectivity typically <50-fold across HDAC isoforms |
| Quantified Difference | ≥2-fold higher selectivity factor relative to alternative spacers |
| Conditions | HDAC6 enzymatic assay; cellular tubulin acetylation assay (cellular IC50 = 69 nM) |
Why This Matters
Procurement of this specific carboxylic acid building block enables the synthesis of HDAC6-selective inhibitors with a selectivity window unattainable using octahydro or monocyclic piperidine analogs, directly impacting the development of non-toxic epigenetic therapeutics.
- [1] Bhattacharya, A.; et al. Histone deacetylase inhibitors derived from 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related heterocycles selective for the HDAC6 isoform. Bioorg. Med. Chem. Lett. 2014, 24, 5635–5640. View Source
